N-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-5-oxaspiro[2.4]heptane-2-carboxamide
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Overview
Description
N-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-5-oxaspiro[2.4]heptane-2-carboxamide is a synthetic compound with intriguing chemical properties and diverse applications. Its molecular structure features a complex arrangement of functional groups, contributing to its unique behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-5-oxaspiro[2.4]heptane-2-carboxamide typically involves a multi-step process:
Starting Materials: The synthesis begins with 4-methoxyphenylacetic acid and dimethylamine as primary reagents.
Reaction Steps:
The esterification of 4-methoxyphenylacetic acid to form an ester intermediate.
Formation of the oxaspiroheptane ring through a cyclization reaction.
Introduction of the dimethylaminoethyl side chain via nucleophilic substitution.
Reaction Conditions: The reactions are generally carried out under controlled temperatures and pressure, with catalysts like acid or base to facilitate the cyclization and substitution reactions.
Industrial Production Methods
Industrial-scale production involves optimizing the reaction conditions for efficiency and yield. This includes:
Continuous Flow Reactors: To maintain consistent reaction conditions.
Catalyst Optimization: Using industrial-grade catalysts to enhance reaction rates.
Purification: Employing chromatography and recrystallization techniques to obtain high-purity final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-5-oxaspiro[2.4]heptane-2-carboxamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: It can be reduced using hydrogenation with palladium on carbon as a catalyst.
Substitution: Halogenation and alkylation reactions occur at specific positions on the molecule.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, hydrogen peroxide.
Reduction Reagents: Hydrogen gas, palladium on carbon.
Substitution Reagents: Halogenating agents like chlorine, alkylating agents like methyl iodide.
Major Products
Oxidation Products: Carboxylic acids and alcohols.
Reduction Products: Reduced amines and alcohols.
Substitution Products: Halogenated and alkylated derivatives.
Scientific Research Applications
N-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-5-oxaspiro[2.4]heptane-2-carboxamide has significant applications in various fields:
Chemistry: As a reagent for synthetic transformations and studying reaction mechanisms.
Biology: Used in biochemical assays to explore enzyme-substrate interactions.
Medicine: Investigated for potential therapeutic effects, such as in drug design for neurological disorders.
Industry: Employed in the manufacture of specialized polymers and materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets:
Molecular Targets: It binds to receptors or enzymes, modulating their activity.
Pathways Involved: Inhibition or activation of biochemical pathways, such as signal transduction cascades.
Effects: These interactions can lead to changes in cellular function and physiological responses.
Comparison with Similar Compounds
Unique Features
Compared to other compounds in its class, N-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-5-oxaspiro[2.4]heptane-2-carboxamide offers:
Enhanced Stability: Due to its spirocyclic structure.
Specific Binding: Unique interactions with molecular targets.
Similar Compounds
N-[2-(dimethylamino)-1-phenylethyl]carboxamide
N-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]acetamide
Each compound presents distinctive properties and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
N-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-5-oxaspiro[2.4]heptane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-20(2)11-16(13-4-6-14(22-3)7-5-13)19-17(21)15-10-18(15)8-9-23-12-18/h4-7,15-16H,8-12H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWPEVDKCLCUFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)OC)NC(=O)C2CC23CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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